7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
7-Methyl-6-Nitro-1H-Indole-2,3-Dione is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
The synthesis of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 7-methylindole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .
Chemical Reactions Analysis
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its biological activity.
Comparison with Similar Compounds
Similar compounds to 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione include:
6-chloro-7-methyl-1H-indole-2,3-dione: This compound has a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
Indole-2,3-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
7-methyl-6-nitro-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFJUOXGHWKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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